molecular formula C13H16O4 B15164479 2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid CAS No. 168031-71-8

2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B15164479
CAS No.: 168031-71-8
M. Wt: 236.26 g/mol
InChI Key: PFFQFZCBXZQSTQ-UHFFFAOYSA-N
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Description

2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The tert-butyl and methyl groups attached to the dioxole ring provide steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the cyclization of catechol with an appropriate dihalide under basic conditions.

    Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl chloride and methyl iodide, respectively, in the presence of a strong base such as sodium hydride.

    Carboxylation: The final step involves the carboxylation of the benzodioxole ring, which can be achieved by treating the intermediate with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets. The tert-butyl and methyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The benzodioxole ring can participate in π-π interactions and hydrogen bonding, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-1,3-benzodioxole-5-carboxylic acid
  • 2-Methyl-1,3-benzodioxole-5-carboxylic acid
  • 2-tert-Butyl-2H-1,3-benzodioxole-5-carboxylic acid

Uniqueness

2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid is unique due to the presence of both tert-butyl and methyl groups, which provide a distinct steric and electronic environment. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

168031-71-8

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-tert-butyl-2-methyl-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C13H16O4/c1-12(2,3)13(4)16-9-6-5-8(11(14)15)7-10(9)17-13/h5-7H,1-4H3,(H,14,15)

InChI Key

PFFQFZCBXZQSTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)C(=O)O)C(C)(C)C

Origin of Product

United States

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